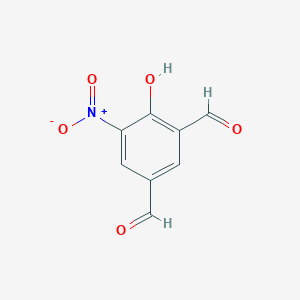
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde is a synthetic aromatic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by its yellow crystalline powder form and its solubility in organic solvents. It has a molecular weight of 223.12 g/mol.
准备方法
The synthesis of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde involves the addition of 5-formyl-2-hydroxybenzaldehyde to a mixture of nitric acid and concentrated sulfuric acid at -5 °C. The reaction mixture is stirred for 1 hour and then poured onto crushed ice. This method ensures the formation of the desired compound with high purity. Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions to accommodate larger quantities.
化学反应分析
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-hydroxy-5-aminobenzene-1,3-dicarbaldehyde.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
科学研究应用
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroformylation and aldol-type reactions.
Biology: The compound serves as a fluorescent label and chromogenic agent in various biological assays.
Medicine: Research indicates potential therapeutic applications, including its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of dyes and pigments due to its chromogenic properties.
作用机制
The mechanism of action of 4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde involves its interaction with molecular targets through its nitro and aldehyde functional groups. These groups facilitate the formation of complex aldehydes and other derivatives, which can interact with various biological pathways. The compound’s nitro group is particularly reactive, enabling it to participate in reduction and substitution reactions that modify its molecular structure and activity.
相似化合物的比较
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-3-nitrobenzaldehyde: This compound has a similar structure but lacks the additional aldehyde group, making it less reactive in certain chemical reactions.
5-Nitro-2-hydroxybenzaldehyde: This compound is structurally similar but has different reactivity due to the position of the nitro and hydroxyl groups.
4-Hydroxy-5-aminobenzene-1,3-dicarbaldehyde: This compound is a reduction product of this compound and exhibits different chemical properties due to the presence of an amino group instead of a nitro group.
生物活性
4-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde (HNAD) is an aromatic compound notable for its unique chemical structure, which includes hydroxyl and nitro groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C₈H₅N₁O₅
- Molecular Weight : 195.13 g/mol
- CAS Number : 70310-96-2
The compound features two aldehyde functional groups and a nitro group attached to a benzene ring, contributing to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : HNAD has shown efficacy against several bacterial strains, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can be beneficial in mitigating oxidative stress.
- Cytotoxic Effects : Preliminary studies indicate that HNAD may induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of HNAD can be attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation : HNAD may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
A study demonstrated that HNAD exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent activity compared to standard antibiotics.
Antioxidant Properties
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that HNAD scavenged free radicals effectively. The IC50 value was found to be 30 µg/mL, showcasing its potential as a natural antioxidant.
Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines revealed that HNAD induced apoptosis through the mitochondrial pathway. Flow cytometry results indicated an increase in early apoptotic cells by approximately 40% after treatment with 100 µM HNAD for 24 hours.
Table 1: Biological Activities of this compound
属性
IUPAC Name |
4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-6(4-11)8(12)7(2-5)9(13)14/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHZPYPLGQYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














